3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid
Description
3-[(2-Methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid is a sulfamoyl benzoic acid derivative featuring a dibenzofuran scaffold substituted with a methoxy group at the 2-position and a sulfamoyl linkage at the 3-position. Its design leverages the planar aromatic system of dibenzofuran for π-π interactions, while the sulfamoyl and carboxylic acid groups provide hydrogen-bonding capabilities critical for molecular recognition .
Properties
IUPAC Name |
3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6S/c1-26-19-10-15-14-7-2-3-8-17(14)27-18(15)11-16(19)21-28(24,25)13-6-4-5-12(9-13)20(22)23/h2-11,21H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEUZIRGRWFUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential anti-tumor and antibacterial properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compound 4: 2-(N-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic Acid
- Structural Differences: Compound 4 replaces the dibenzofuran moiety with a benzo[de]isoquinoline-1,3-dione system. The sulfamoyl group is retained but linked to a propyl chain instead of a dibenzofuran ring.
- Activity: Molecular modeling reveals a higher binding affinity for compound 4 (−8.53 kcal/mol) compared to 3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid (−7.94 kcal/mol), attributed to enhanced hydrophobic interactions from the benzo[de]isoquinoline core .
- Applications : The improved potency of compound 4 makes it a candidate for therapeutic targets requiring strong hydrophobic binding pockets.
Positional Isomers ()
- Compound 3 (Hydroxyl-(sulfooxy)benzoic Acid) : Features a sulfoxy group at the ortho position relative to the hydroxyl group. MS/MS fragmentation indicates instability under acidic conditions due to loss of sulfoxy (−80 Da) and carboxylic acid (−44 Da) groups.
- Compound 4 (3-(Sulfooxy)benzoic Acid) : Para-substituted sulfoxy group confers greater metabolic stability compared to ortho isomers.
- Relevance : Positional isomerism significantly impacts metabolic pathways and stability, highlighting the importance of substitution patterns in drug design .
Agrochemical Sulfamoyl Benzoates ()
Examples include metsulfuron methyl ester and ethametsulfuron methyl ester , which share the sulfamoyl benzoate backbone but incorporate triazine-based substituents.
- Structural Divergence : The triazine ring replaces the dibenzofuran system, introducing basic nitrogen atoms that enhance herbicidal activity via inhibition of acetolactate synthase.
Benzofuran Derivatives with Sulfanyl/Acetic Acid Groups ()
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid ()
- Structure : A cyclohexyl group at the 5-position and isopropylsulfanyl at the 3-position enhance lipophilicity.
- Activity : Demonstrates antimicrobial properties due to the sulfanyl group’s electrophilic reactivity.
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid ()
- Structure : Fluorine and methyl groups improve metabolic stability and membrane permeability.
- Crystallography : The planar benzofuran unit facilitates intermolecular hydrogen bonding (O–H⋯O), forming dimers that influence solubility and crystallinity .
Comparison : Unlike these derivatives, this compound lacks acetic acid side chains, instead relying on sulfamoyl-carboxylic acid synergy for target engagement.
3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic Acid ()
- Structure : Incorporates a tetrahydrofuran-2-one (2-oxooxolane) ring instead of dibenzofuran.
Biological Activity
3-[(2-Methoxydibenzofuran-3-yl)sulfamoyl]benzoic acid, with the chemical formula CHNOS and CAS number 618393-56-9, is a compound of interest due to its potential biological activities. This article reviews its biological activity, relevant research findings, and implications for future studies.
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | This compound |
Anti-inflammatory Activity
Research indicates that derivatives of benzoic acid, including those similar to this compound, may exhibit significant anti-inflammatory properties. For instance, compounds derived from benzoic acid have been shown to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, it was found that certain benzoic acid derivatives significantly reduced inflammatory markers such as TNF-α and IL-1β, suggesting a potential therapeutic role in managing inflammatory diseases .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have not been extensively documented. However, related studies on benzoic acid derivatives indicate that many exhibit low cytotoxicity across various cell lines. For example, extracts containing similar compounds showed minimal cytotoxic effects on human foreskin fibroblasts and cancer cell lines at concentrations that enhanced proteasomal activity .
Proteasome and Autophagy Pathways
Recent investigations into the biological activity of benzoic acid derivatives suggest their role in enhancing proteasome and autophagy pathways. These pathways are essential for protein degradation and cellular homeostasis. The activation of these pathways can be beneficial in conditions where protein aggregation occurs, such as neurodegenerative diseases .
In vitro studies demonstrated that certain benzoic acid derivatives could activate cathepsins B and L, which are involved in lysosomal degradation processes. This suggests that this compound may also possess similar properties worth exploring further .
Case Studies
- Study on Benzoic Acid Derivatives : A comprehensive evaluation of various benzoic acid derivatives showed that specific compounds could enhance proteasomal activity without inducing cytotoxicity in cell lines. The study emphasized the potential of these compounds as modulators of cellular protein degradation systems .
- Anti-inflammatory Research : In a controlled study using LPS-induced rats, a derivative similar to this compound demonstrated significant anti-inflammatory effects by reducing key inflammatory markers and improving overall health parameters in the model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
